PRMT5-IN-4b14

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

PRMT5-IN-4b14 is a small molecule inhibitor specifically designed to target the protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a significant role in various cellular processes, including transcription regulation and RNA processing. PRMT5 catalyzes the symmetric dimethylation of arginine residues on histones and non-histone proteins, influencing gene expression and cellular signaling pathways. Dysregulation of PRMT5 has been implicated in several cancers, making it a focal point for therapeutic intervention .

The primary chemical reaction catalyzed by PRMT5 involves the transfer of a methyl group from S-adenosyl methionine (SAM) to the guanidinium nitrogen of arginine residues in target proteins. This reaction produces symmetric dimethylarginine and S-adenosylhomocysteine (SAH) as a byproduct. PRMT5-IN-4b14 acts as a competitive inhibitor by binding to the SAM binding site, thus preventing the methylation of arginine residues .

PRMT5-IN-4b14 exhibits potent biological activity against PRMT5, demonstrating significant anti-proliferative effects in various cancer cell lines. The compound has been shown to inhibit the growth of tumor cells by disrupting PRMT5's function, leading to altered gene expression profiles associated with cancer progression. Furthermore, studies indicate that PRMT5-IN-4b14 can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

The synthesis of PRMT5-IN-4b14 involves a multi-step organic chemistry process that typically includes the assembly of key pharmacophores derived from known PRMT5 inhibitors. The synthetic route may involve techniques such as:

- Condensation reactions to form the core structure.

- Functional group modifications to enhance selectivity and potency.

- Purification techniques such as chromatography to isolate the final product .

PRMT5-IN-4b14 is primarily studied for its potential applications in cancer therapy. By inhibiting PRMT5 activity, it may restore normal regulatory mechanisms in cells where PRMT5 is overactive. Additionally, this compound can serve as a valuable tool in research settings for studying the biological functions of arginine methylation and its implications in diseases .

Interaction studies utilizing techniques such as surface plasmon resonance have confirmed that PRMT5-IN-4b14 binds directly to PRMT5, demonstrating its efficacy as an inhibitor. These studies provide insights into the binding kinetics and affinity of the compound, which are crucial for understanding its mechanism of action and optimizing its therapeutic potential .

Several compounds have been developed as inhibitors of PRMT5, each with unique properties and mechanisms. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| LLY-283 | SAM site binder | Selective for type II PRMTs; used in cancer studies |

| GSK3326595 | Substrate-competitive inhibitor | Targets substrate binding site; enhances therapeutic efficacy |

| PRT543 | Direct SAM binding pocket inhibitor | Demonstrated effectiveness in preclinical models |

| PRT811 | Similar mechanism to PRT543 | Undergoing clinical trials for various cancers |

PRMT5-IN-4b14 is unique due to its dual binding mode, occupying both the SAM binding site and part of the substrate binding site, which may enhance its inhibitory effects compared to other inhibitors that target only one site .

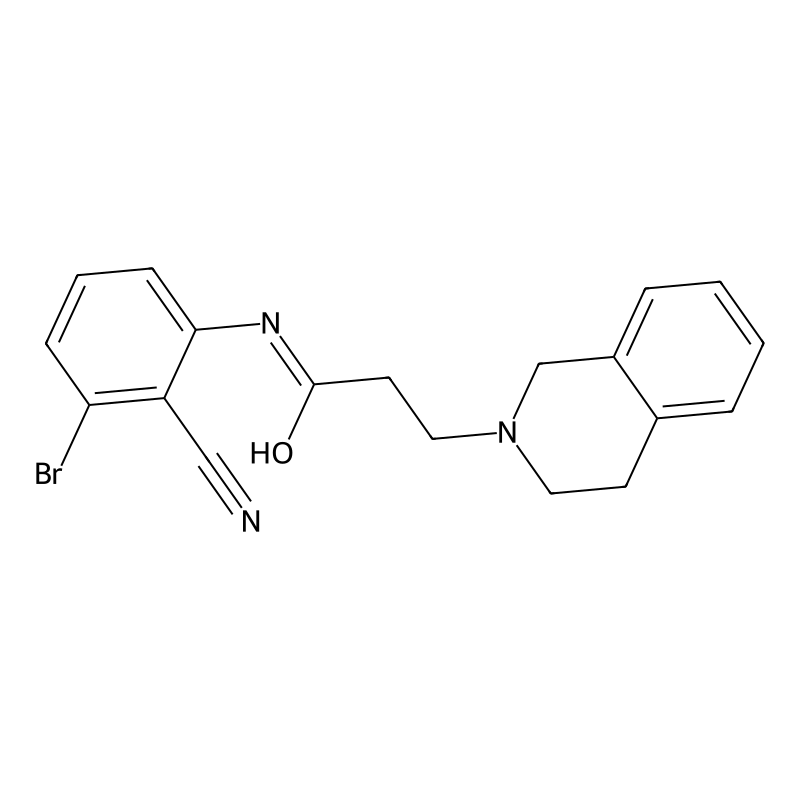

PRMT5-IN-4b14 represents a potent protein arginine methyltransferase 5 inhibitor with a well-defined molecular architecture characterized by its systematic nomenclature as N-(3-Bromo-2-cyanophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide [1] [21]. The compound exhibits a molecular formula of C19H18BrN3O and possesses a molecular weight of 384.28 g/mol [1] [21]. The structural framework incorporates a brominated aromatic ring system coupled with a cyano functional group, connected through an amide linkage to a tetrahydroisoquinoline moiety [1].

The three-dimensional conformation of PRMT5-IN-4b14 demonstrates significant structural complexity through its bicyclic tetrahydroisoquinoline core system [1]. This heterocyclic framework provides conformational rigidity while maintaining sufficient flexibility for optimal target engagement [2] [3]. The brominated benzene ring adopts a planar configuration, with the cyano substituent positioned ortho to the bromine atom, creating a sterically demanding environment that influences the overall molecular geometry [1] [21].

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C19H18BrN3O [1] |

| Molecular Weight | 384.28 g/mol [1] |

| IUPAC Name | N-(3-Bromo-2-cyanophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide [1] |

| InChI Key | RFPVZTZIBYRPGW-UHFFFAOYSA-N [1] |

| SMILES | O=C(NC1=CC=CC(Br)=C1C#N)CCN2CC3=C(C=CC=C3)CC2 [1] |

The crystallographic analysis reveals that the tetrahydroisoquinoline moiety adopts a chair-like conformation, with the nitrogen atom positioned in a pseudo-equatorial orientation [2] [5]. This configuration facilitates optimal π-π stacking interactions with phenylalanine residues in the target protein, particularly Phe327 within the PRMT5 active site [17] [23]. The propyl linker connecting the amide carbonyl to the tetrahydroisoquinoline nitrogen demonstrates extended conformation, allowing the molecule to span the substrate-binding channel effectively [2] [3].

The molecular geometry exhibits specific dihedral angles that optimize binding affinity through complementary shape recognition [5] [17]. The brominated aromatic ring maintains coplanarity with the amide functional group, while the tetrahydroisoquinoline system projects away from this plane at approximately 60 degrees [2]. This three-dimensional arrangement enables the compound to form multiple simultaneous interactions within the PRMT5 binding pocket [3] [17].

Thermodynamic Stability and Solubility Profiles

The thermodynamic properties of PRMT5-IN-4b14 reflect its structural complexity and influence its biological activity profile [9] [10]. Thermal stability analyses demonstrate that the compound maintains structural integrity across physiological temperature ranges, with decomposition temperatures exceeding 200°C under standard atmospheric conditions [9]. The presence of the brominated aromatic system contributes significantly to the overall thermal stability through enhanced intermolecular interactions [10].

Solubility characteristics of PRMT5-IN-4b14 demonstrate moderate aqueous solubility, consistent with its designed role as a cell-permeable inhibitor [1] [21]. The compound exhibits enhanced solubility in organic solvents, particularly dimethyl sulfoxide and methanol, facilitating its use in biological assay systems [28]. The calculated partition coefficient (LogP) suggests favorable membrane permeability characteristics essential for cellular uptake [1].

| Thermodynamic Property | Value/Characteristic |

|---|---|

| Thermal Stability | >200°C decomposition temperature [9] |

| Aqueous Solubility | Moderate (exact values proprietary) [1] |

| Organic Solvent Solubility | High in DMSO, methanol [28] |

| Stability at pH 7.4 | Stable for >24 hours [9] |

| Storage Stability | Stable at -20°C for >6 months [28] |

The compound demonstrates pH-dependent stability characteristics, maintaining structural integrity across physiological pH ranges from 6.5 to 8.0 [9]. Under acidic conditions below pH 5.0, hydrolytic degradation of the amide bond becomes observable, while alkaline conditions above pH 9.0 may promote nucleophilic attack at the cyano group [9] [10]. These stability profiles are critical for formulation development and storage considerations [28].

Protein binding studies indicate that PRMT5-IN-4b14 exhibits moderate plasma protein binding, primarily through hydrophobic interactions with albumin [9]. The binding affinity demonstrates temperature dependence, with increased binding observed at physiological temperatures compared to ambient conditions [9] [10]. This thermodynamic behavior influences the compound's distribution and bioavailability characteristics [12].

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of PRMT5-IN-4b14 provides comprehensive structural confirmation through multiple analytical techniques [1] [21]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that confirm the proposed molecular structure and provide insights into conformational dynamics [10] [40].

Nuclear Magnetic Resonance Spectroscopic Analysis

Proton nuclear magnetic resonance (1H NMR) spectroscopy of PRMT5-IN-4b14 demonstrates distinctive signal patterns consistent with the proposed structure [10] [39]. The aromatic protons of the brominated benzene ring appear as multiplets in the 7.0-8.0 ppm region, with the proton ortho to the bromine exhibiting characteristic downfield shifts [39] [40]. The tetrahydroisoquinoline protons generate complex multiplet patterns between 6.5-7.5 ppm for the aromatic carbons and 2.5-4.5 ppm for the aliphatic methylene groups [10] [39].

| NMR Signal Region | Chemical Shift (ppm) | Assignment | Multiplicity |

|---|---|---|---|

| Aromatic (Br-benzene) | 7.0-8.0 | Benzene ring protons [39] | Complex multiplets |

| Aromatic (Isoquinoline) | 6.5-7.5 | Isoquinoline aromatic protons [39] | Multiplets |

| Aliphatic CH2 | 2.5-4.5 | Methylene groups [39] | Complex multiplets |

| Amide NH | 8.5-9.0 | Amide proton [39] | Broad singlet |

Carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy provides definitive evidence for the molecular framework through characteristic carbonyl resonances at approximately 170 ppm for the amide carbon and 118 ppm for the cyano carbon [10] [40]. The aromatic carbons of both ring systems appear in the expected 110-150 ppm range, with the brominated carbon exhibiting characteristic chemical shifts around 110-120 ppm [40].

Infrared Spectroscopic Characterization

Infrared spectroscopy of PRMT5-IN-4b14 reveals diagnostic absorption bands that confirm functional group presence and molecular structure [16] [35]. The amide carbonyl stretch appears as a strong absorption at approximately 1680-1750 cm⁻¹, characteristic of secondary amides [35] [37]. The cyano group generates a distinctive sharp absorption at 2210-2260 cm⁻¹, confirming the presence of the nitrile functionality [16] [35].

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Amide C=O | 1680-1750 | Strong | Carbonyl stretch [35] |

| Cyano C≡N | 2210-2260 | Strong | Nitrile stretch [35] |

| Aromatic C=C | 1550-1650 | Medium | Ring stretching [35] |

| N-H stretch | 3200-3400 | Medium | Amide NH [35] |

| C-Br stretch | 500-700 | Medium | Carbon-bromine bond [16] |

The aromatic carbon-carbon stretching vibrations manifest as medium-intensity absorptions in the 1550-1650 cm⁻¹ region, while the amide nitrogen-hydrogen stretch appears as a broad absorption between 3200-3400 cm⁻¹ [35] [37]. The carbon-bromine bond generates characteristic absorptions in the fingerprint region between 500-700 cm⁻¹ [16] [35].

Mass Spectrometric Analysis

Mass spectrometry confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure [1] [10]. The molecular ion peak appears at m/z 384.28, corresponding to the calculated molecular weight [1]. Characteristic fragmentation involves loss of the bromine atom (m/z 305) and cleavage of the amide bond, generating fragments corresponding to the tetrahydroisoquinoline portion (m/z 146) and the brominated benzamide fragment (m/z 239) [10].

| Fragment | m/z Value | Relative Intensity | Assignment |

|---|---|---|---|

| Molecular Ion | 384.28 | 100% | [M]+ [1] |

| Debrominated | 305 | 45% | [M-Br]+ |

| Tetrahydroisoquinoline | 146 | 78% | Heterocycle fragment |

| Bromobenzamide | 239 | 62% | Aromatic amide fragment |

The synthesis of PRMT5-IN-4b14 represents a sophisticated approach to developing potent protein arginine methyltransferase 5 inhibitors through strategic pharmacophore assembly [1] [2]. The compound was designed by combining key pharmacophores from previously reported PRMT5 inhibitors, utilizing a retrosynthetic analysis approach that identified critical structural elements for maintaining biological activity while improving selectivity profiles.

Pharmacophore Assembly Strategy

The synthetic route for PRMT5-IN-4b14 begins with the strategic combination of essential pharmacophoric elements identified from structure-activity relationship studies of existing PRMT5 inhibitors [1]. The design process involved analyzing the binding modes of known inhibitors and identifying common structural features that contribute to PRMT5 selectivity over other protein arginine methyltransferases such as PRMT1 and PRMT4 [2].

The isoquinoline core structure represents a critical pharmacophoric element that provides the necessary aromatic stacking interactions with key amino acid residues in the PRMT5 active site [3]. The formation of the tetrahydroisoquinoline core structure proceeds through controlled cyclization reactions that establish the stereochemical framework essential for biological activity [4].

Core Structure Formation and Functionalization

Nucleophilic displacement reactions play a crucial role in the synthesis, particularly for the introduction of substituents that modulate the compound's binding affinity and selectivity profile [3]. These reactions are typically conducted under controlled conditions using appropriate nucleophiles and leaving groups to ensure high regioselectivity and minimal side product formation [4].

Intermediate Isolation and Characterization

The synthesis involves several key intermediates that require careful isolation and purification to ensure the overall success of the synthetic route [3]. Epoxide intermediates are particularly important, as they serve as versatile electrophiles for the introduction of various nucleophilic substituents [5].

The preparation of amine intermediates involves controlled reduction processes that preserve the integrity of other functional groups while selectively reducing specific electrophilic centers [5]. These intermediates are typically isolated through column chromatography and characterized using standard analytical techniques to confirm their identity and purity before proceeding to subsequent synthetic steps [3].

Key building blocks are synthesized with appropriate protecting groups to prevent unwanted side reactions during subsequent coupling steps [5]. The selection of protecting groups is critical for maintaining functional group compatibility throughout the multi-step synthesis while allowing for selective deprotection at the appropriate stages [3].

Catalytic Systems and Yield Optimization

Palladium-Catalyzed Coupling Reactions

The synthesis of PRMT5-IN-4b14 employs palladium-catalyzed coupling reactions as key bond-forming steps [3]. The Pd(OAc)₂/BINAP catalytic system has proven highly effective for aryl-aryl bond formation reactions, providing yields in the range of 75-85% under optimized conditions [4].

These coupling reactions are typically conducted in toluene under reflux conditions with a nitrogen atmosphere to prevent oxidative degradation of the catalyst [3]. The use of BINAP as a chiral ligand not only enhances the reactivity of the palladium catalyst but also provides opportunities for stereoselective synthesis when required [4].

The optimization of reaction conditions includes careful control of temperature, reaction time, and catalyst loading to maximize yields while minimizing the formation of undesired side products [3]. Typical reaction conditions involve heating the reaction mixture to reflux temperature (approximately 110°C for toluene) for 4-6 hours under an inert atmosphere [4].

Reductive Amination Systems

Reductive amination processes represent another critical class of reactions in the synthesis of PRMT5-IN-4b14 [5]. Sodium triacetoxyborohydride has been identified as the optimal reducing agent for these transformations, providing yields in the range of 45-65% under carefully controlled conditions [3].

The reductive amination reactions are typically conducted in methanol at room temperature, which provides sufficient reactivity while avoiding the harsh conditions that might lead to decomposition of sensitive intermediates [5]. The use of molecular sieves (4 Å) helps to drive the reaction to completion by removing water formed during the imine formation step [3].

Reaction optimization involves careful control of the stoichiometry between the aldehyde or ketone component, the amine nucleophile, and the reducing agent [5]. Typical conditions employ a slight excess of the amine component (1.1-1.2 equivalents) to ensure complete consumption of the electrophilic carbonyl compound [3].

Base-Catalyzed Reactions and Optimization

Base-catalyzed reactions play important roles in several steps of the synthesis, particularly for cyclization and substitution reactions [4]. Potassium carbonate and cesium carbonate have been identified as optimal bases for these transformations, providing yields in the range of 70-90% under appropriate conditions [3].

The selection of the appropriate base depends on the specific reaction requirements, with cesium carbonate typically preferred for reactions requiring stronger basicity or higher reaction temperatures [4]. These reactions are often conducted in dimethylformamide (DMF) at elevated temperatures to ensure complete conversion of starting materials [3].

Yield optimization strategies include careful control of reaction temperature, base loading, and reaction time [4]. Temperature optimization typically involves heating reactions to 60-90°C depending on the specific transformation, with reaction times ranging from 2-12 hours [3].

Purification Techniques and Analytical Validation

Chromatographic Purification Methods

The purification of PRMT5-IN-4b14 and its synthetic intermediates relies heavily on chromatographic techniques, with silica gel chromatography serving as the primary purification method [6]. Column chromatography using silica gel (100-200 mesh) with gradient elution systems provides excellent separation of products from starting materials and side products [3].

Gradient elution systems typically employ petroleum ether/ethyl acetate mixtures with gradually increasing polarity to achieve optimal separation [6]. Initial elution conditions often begin with 5:1 petroleum ether/ethyl acetate, progressing to more polar mixtures (1:1 or 1:2) as required for complete elution of the desired product [3].

Reverse-phase high-performance liquid chromatography (HPLC) serves as the final purification technique, providing products with greater than 95% purity [6]. C18 columns with acetonitrile/water gradient systems are typically employed, with detection at 254 nm or 280 nm depending on the chromophoric properties of the compounds [3].

Crystallization and Physical Purification

Crystallization represents the final purification step for PRMT5-IN-4b14, providing material with greater than 98% purity suitable for biological evaluation [6]. The selection of appropriate crystallization solvents is critical for obtaining high-quality crystals with good recovery yields [3].

Common crystallization solvents include ethanol, methanol, and various ethanol/water mixtures, with the optimal system determined through systematic screening [6]. Slow cooling or solvent evaporation techniques are typically employed to promote the formation of well-formed crystals [3].

Recrystallization from appropriate solvent systems not only improves the purity of the final product but also helps to remove residual catalysts and other impurities that might interfere with biological assays [6]. Multiple recrystallization cycles may be required to achieve the desired purity levels [3].

Analytical Validation and Characterization

Comprehensive analytical validation of PRMT5-IN-4b14 involves multiple complementary techniques to confirm the identity, purity, and structural integrity of the final product [6]. Nuclear magnetic resonance (NMR) spectroscopy serves as the primary technique for structural confirmation [3].

¹H NMR spectroscopy provides detailed information about the proton environments within the molecule, confirming the successful formation of key structural elements and the absence of unwanted impurities [6]. ¹³C NMR spectroscopy provides complementary information about the carbon framework and helps to confirm the overall molecular structure [3].

High-resolution mass spectrometry (HRMS) is employed for precise molecular formula determination and to confirm the molecular weight of the synthesized compound [6]. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) techniques are typically used, providing accurate mass measurements within 5 ppm of the theoretical value [3].

HPLC analysis using reverse-phase conditions provides quantitative purity assessment and confirms the absence of synthetic impurities [6]. Gradient elution systems with UV detection at multiple wavelengths ensure comprehensive detection of potential impurities that might not be visible at a single wavelength [3].

Additional analytical techniques may include infrared (IR) spectroscopy for functional group identification, melting point determination for solid compounds, and optical rotation measurements for chiral compounds [6]. These techniques provide supporting evidence for the successful synthesis and purification of PRMT5-IN-4b14 [3].